An In-depth Technical Guide to the Basic Properties of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride
An In-depth Technical Guide to the Basic Properties of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a cyclic amino acid ester of significant interest in various scientific domains. As a derivative of 1-aminocyclopropanecarboxylic acid (ACC), it serves as a crucial precursor in the biosynthesis of ethylene, a key plant hormone regulating numerous physiological processes. Its unique structural features also make it a valuable building block in organic synthesis and a subject of investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Ethyl 1-aminocyclopropanecarboxylate hydrochloride, detailed experimental protocols for their determination, and insights into its biological relevance.
Chemical and Physical Properties
A summary of the known quantitative data for Ethyl 1-aminocyclopropanecarboxylate hydrochloride is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 114-120 °C | [2] |
| Solubility | Soluble in water | [3][4] |
| pKa of parent acid (1-aminocyclopropanecarboxylic acid) | 2.29 (predicted for carboxylic acid), ~9.6 (for amino group) | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride and for the determination of its key physicochemical properties.
Synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride
This protocol describes the synthesis from 1-aminocyclopropanecarboxylic acid and ethanol using thionyl chloride.[7]
Materials:
-
1-Aminocyclopropanecarboxylic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hydrochloric acid solution in ethyl acetate (e.g., 4 M)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Suspend 1-aminocyclopropanecarboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the cooled and stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting crude product in water and cool in an ice bath.
-
Carefully adjust the pH of the solution to 9-10 with potassium carbonate to neutralize the excess acid and deprotonate the amino group of the product.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of ethyl 1-aminocyclopropanecarboxylate.
-
Dissolve the crude free base in ethyl acetate.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethyl acetate with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield Ethyl 1-aminocyclopropanecarboxylate hydrochloride.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride.
Determination of pKa
The pKa of the amino group in Ethyl 1-aminocyclopropanecarboxylate hydrochloride can be determined by potentiometric titration.
Materials:
-
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a suitable electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of Ethyl 1-aminocyclopropanecarboxylate hydrochloride and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly, passing the expected equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the titration curve at the half-equivalence point (the point where half of the amino groups have been deprotonated). This corresponds to the midpoint of the buffer region in the titration curve.
Determination of Solubility
The solubility of Ethyl 1-aminocyclopropanecarboxylate hydrochloride in various solvents can be determined using the shake-flask method.
Materials:
-
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of Ethyl 1-aminocyclopropanecarboxylate hydrochloride to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Stability Studies (Forced Degradation)
Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of the molecule under various stress conditions, as recommended by ICH guidelines.[8][9]
Conditions for Forced Degradation:
-
Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period. Esters are susceptible to base-catalyzed hydrolysis.[10][11]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period. Amines are susceptible to oxidation.[1]
-
Thermal Degradation: Expose a solid sample of the compound to high temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solution and a solid sample of the compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
Analytical Procedure:
-
Prepare solutions of Ethyl 1-aminocyclopropanecarboxylate hydrochloride under the different stress conditions.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
-
The results will provide information on the degradation pathways and the stability profile of the compound.
Biological Context: Role in Ethylene Biosynthesis
Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a pro-drug or precursor to 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor of ethylene in plants.[8][12] Once introduced into a plant system, it is likely hydrolyzed by esterases to release ACC. ACC is then converted to ethylene by the enzyme ACC oxidase. The ethylene biosynthesis pathway is a critical regulatory network in plant development and stress responses.
Diagram of the Ethylene Biosynthesis Pathway:
Caption: The ethylene biosynthesis pathway and the entry point for Ethyl 1-aminocyclopropanecarboxylate.
Conclusion
This technical guide provides a foundational understanding of the basic properties of Ethyl 1-aminocyclopropanecarboxylate hydrochloride for the scientific community. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this compound in their own laboratories. A thorough understanding of its physicochemical properties is paramount for its effective use in agricultural research, as a tool to study ethylene signaling, and as a versatile building block in the development of novel chemical entities. Further research to quantify its solubility in a wider range of organic solvents and to fully elucidate its degradation pathways under various stress conditions will further enhance its utility and application.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclopropanecarboxylic acid CAS#: 22059-21-8 [amp.chemicalbook.com]
- 6. ukessays.com [ukessays.com]
- 7. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 11. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 12. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
